N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide
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Overview
Description
N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide is a complex organic compound with a unique structure that includes a cyclohexene ring, an ethylcarbamothioyl group, and an iodinated benzamide moiety
Preparation Methods
The synthesis of N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with N-[2-(cyclohexen-1-yl)ethyl]amine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .
Comparison with Similar Compounds
N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide can be compared with similar compounds such as:
- N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-4-pentoxybenzamide
- N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(3-methylphenoxy)acetamide These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its iodinated benzamide moiety, which imparts distinct reactivity and potential applications .
Biological Activity
N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-2-iodobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on available research findings.
Structural Characteristics
This compound belongs to the class of carbamothioyl derivatives, which are known for their diverse biological activities. The presence of the cyclohexenyl group and an iodine atom in its structure enhances its reactivity and interaction with biological targets. The unique combination of functional groups allows for a variety of chemical reactions, which can lead to the synthesis of derivatives with improved pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Many carbamothioyl derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of sulfur and iodine in the structure may contribute to antimicrobial effects.
- Enzyme Inhibition : Compounds with similar motifs have been studied for their ability to inhibit various enzymes, potentially leading to therapeutic applications.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Interaction with Biological Targets : The compound may interact with specific cellular receptors or enzymes, altering their activity and leading to biological responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds containing iodine can induce oxidative stress in target cells, contributing to their anticancer effects.
- Cell Cycle Arrest : Similar compounds have been observed to induce cell cycle arrest in cancer cells, preventing further proliferation.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | References |
---|---|---|
Anticancer | Induces apoptosis | |
Antimicrobial | Disrupts microbial membranes | |
Enzyme Inhibition | Binds to active site |
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of related carbamothioyl compounds, researchers found that these compounds significantly inhibited the growth of various cancer cell lines. The study highlighted the role of the sulfur moiety in enhancing cytotoxicity against tumor cells.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar iodinated compounds, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The study suggested that the iodine atom plays a crucial role in enhancing antimicrobial activity through membrane disruption.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2OS/c17-14-9-5-4-8-13(14)15(20)19-16(21)18-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPNYQFUEBEAQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.